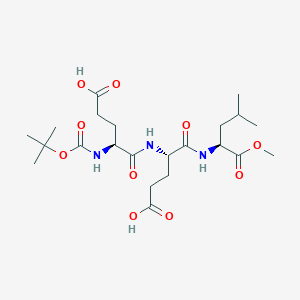

Boc-Glu-Glu-Leu-Ome

描述

Boc-Glu-Glu-Leu-Ome is a synthetic tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N-terminus, two glutamic acid (Glu) residues, a leucine (Leu) residue, and an O-methyl ester (Ome) group at the C-terminus. This compound has been extensively utilized in enzymatic studies, particularly in assays measuring vitamin K-dependent carboxylase activity . Its design incorporates protective groups to enhance stability and specificity in biochemical reactions. In carboxylation assays, this compound demonstrated a turnover rate of approximately 1 gla/s, significantly higher than other substrates like the propeptide form of factor IX (0.004 gla/s) . This efficiency underscores its role as a preferred substrate for studying carboxylase kinetics.

属性

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKPYQOKXLMHNY-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658434 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72903-33-4 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthetic Approach

Preparation of Protected Amino Acid Building Blocks

Boc Protection of Glutamic Acid:

L-glutamic acid is first converted into its dimethyl ester hydrochloride by reaction with methanol and thionyl chloride at low temperatures (10-20 °C). The resulting dimethyl ester hydrochloride is then neutralized and reacted with di-tert-butyl dicarbonate (Boc2O) in ethyl acetate/water biphasic system at pH 9-10 to introduce the Boc protective group on the amino terminus. This step yields N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)2) as a solid after crystallization with petroleum ether.Leucine Methyl Ester Preparation:

Leucine is converted to its methyl ester (Leu-OMe) through esterification with methanol and acid catalysis or through commercially available derivatives. The methyl ester protects the carboxyl terminus, allowing selective peptide bond formation at the amino group.

Peptide Bond Formation

- Peptide coupling is performed using standard amide bond-forming reagents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-hydroxybenzotriazole), or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).

- The first coupling involves Boc-Glu(OMe)2 with the second glutamic acid residue, followed by coupling with leucine methyl ester to form the tripeptide Boc-Glu-Glu-Leu-OMe.

- Reaction conditions typically involve stirring at room temperature or slightly elevated temperatures with a base such as N-methylmorpholine (NMM) to facilitate coupling.

Detailed Representative Synthesis Procedure

The following table summarizes a representative preparation method adapted from patent literature and peptide synthesis protocols:

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm the purity of this compound, typically achieving purities above 99.5%.

- Crystallization: Petroleum ether is commonly used to induce crystallization of the Boc-protected peptide methyl ester, facilitating isolation as a solid powder.

- Drying: Anhydrous sodium sulfate is employed to remove residual water before final concentration and crystallization.

Research Findings and Optimization Notes

- Reaction temperature and time are critical for maximizing yield and purity. For example, esterification at 10-20 °C and Boc protection at room temperature for 12-18 hours provide optimal results.

- pH control during Boc protection is essential; maintaining pH 9-10 ensures efficient Boc group introduction without side reactions.

- Use of coupling agents such as EDC.HCl/HOBt or HBTU/HOBt in anhydrous solvents with bases like NMM improves coupling efficiency and reduces racemization.

- Induced crystallization using seeding with a small amount of this compound solid enhances product crystallinity and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Esterification | L-Glu + MeOH + SOCl2, 10-20 °C, 3-18 h | Formation of L-Glu dimethyl ester HCl |

| Boc Protection | Di-tert-butyl dicarbonate, pH 9-10, RT, 3-18 h | Boc-Glu(OMe)2 formation |

| Peptide Coupling | EDC.HCl/HOBt or HBTU/HOBt, NMM, DCM or DMF, RT | Stepwise coupling of amino acids |

| Purification | Water washes, dilute HCl, saline wash, Na2SO4 drying | Removal of impurities |

| Crystallization | Petroleum ether, RT, seeding | Solid product isolation |

| Yield | 89-90% | High efficiency synthesis |

| Purity | >99.5% | Confirmed by HPLC |

化学反应分析

Role in Enzymatic Carboxylation Reactions

Boc-Glu-Glu-Leu-OMe serves as a substrate for vitamin K-dependent γ-glutamyl carboxylase, an enzyme critical for blood clotting and bone metabolism.

Key Findings:

-

Catalytic Activity : In the presence of vitamin KH₂ and O₂, the compound undergoes carboxylation at its glutamic acid residues, incorporating tritium from ³H₂O. This reaction is essential for generating γ-carboxyglutamate (Gla) residues .

-

Inhibition by Cyanide : Cyanide increases tritium incorporation by 20–30% at 10 mM concentrations, suggesting a complex interaction with the enzyme’s active site .

-

Kinetic Parameters : Mutant carboxylases (C99S and C450S) exhibit 6- to 8-fold increases in Kₘ values for this compound, indicating these cysteine residues stabilize substrate binding .

Table 1: Tritium Incorporation in this compound

| Reaction Components | Tritium Incorporation (dpm/100 nmol) |

|---|---|

| Complete system (vitamin KH₂ + O₂) | 1,710–6,250 |

| Without O₂ | <100 |

| With 10 mM KCN | 2,600–6,930 |

| With 5 mM NaHCO₃ | 1,390–1,740 |

| Data from Dowd and Ham (PNAS) . |

Peptide Coupling and Deprotection Reactions

The Boc group and methyl ester termini make this compound a versatile intermediate in solid-phase and solution-phase peptide synthesis.

Key Reactions:

-

Coupling with Amino Acids :

this compound participates in segment condensation using coupling agents like HBTU/HOBt or EDC·HCl. For example: -

Deprotection :

Table 2: Coupling Reaction Parameters

Stability and Reactivity Insights

-

Thermal Stability : The Boc group enhances stability up to 45°C, while the methyl ester prevents premature hydrolysis under basic conditions .

-

Stereochemical Integrity : Coupling reactions proceed with >99% diastereomeric excess, critical for therapeutic peptide synthesis .

Synthetic Routes

This compound is synthesized via sequential coupling of Boc-protected glutamic acid derivatives:

科学研究应用

Peptide Synthesis

Boc-Glu-Glu-Leu-OMe serves as a crucial building block in the synthesis of peptides. Its protective groups facilitate the formation of complex peptide structures, which are essential for developing therapeutic agents and vaccines. The compound is often used in solid-phase peptide synthesis (SPPS), where it aids in the efficient assembly of peptide sequences.

Case Study: Solid-Phase Synthesis

In a study focused on synthesizing longer peptides, this compound was utilized to construct di- and tri-peptides with high yields and purity. The results indicated that using Boc-protected amino acids significantly improved the efficiency of peptide coupling reactions, leading to the successful synthesis of complex peptide libraries for drug discovery .

Drug Development

In pharmaceutical research, this compound is instrumental in developing peptide-based drugs that target specific biological pathways. These drugs have potential applications in treating various diseases, including cancer and metabolic disorders.

Example: Targeted Therapeutics

Research has demonstrated that peptides synthesized with this compound can effectively bind to specific receptors involved in disease pathways. For instance, one study highlighted the use of such peptides in targeting cancer cells, showing promising results in preclinical models .

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching peptides to other molecules such as antibodies or nanoparticles. This application enhances drug delivery systems by improving the stability and efficacy of therapeutic agents.

Application in Drug Delivery Systems

A notable study showcased the use of this compound in conjugating peptides to nanoparticles, resulting in improved delivery and targeting capabilities for cancer therapies. The bioconjugated nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy compared to free peptides .

Research in Neuroscience

This compound is utilized in neuroscience research, particularly in studies investigating neuropeptides. It contributes to understanding brain functions and the development of neuroprotective therapies.

Neuropeptide Studies

In one investigation, researchers used this compound to synthesize neuropeptide analogs that showed potential neuroprotective effects in models of neurodegenerative diseases. The findings suggested that these analogs could modulate neuroinflammatory responses and promote neuronal survival .

Data Summary Table

作用机制

The mechanism of action of Boc-Glu-Glu-Leu-Ome depends on its use. In biological systems, it can act as a substrate for enzymes, particularly proteases, which recognize and cleave specific peptide bonds. The Boc group provides stability during synthesis, preventing unwanted side reactions, while the methyl ester group can be hydrolyzed to yield the active peptide.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Gamma-Glutamylleucine (γ-Glu-Leu)

- Structure : A dipeptide composed of glutamic acid and leucine linked via a gamma-glutamyl bond. Unlike Boc-Glu-Glu-Leu-Ome, it lacks protective groups and ester modifications .

- Functional Role : Identified as a biomarker in biological systems, γ-Glu-Leu participates in glutathione metabolism and cellular redox regulation. Its unmodified structure allows rapid enzymatic degradation, contrasting with the stability of this compound .

- Applications : Primarily used in nutritional and metabolic studies rather than enzymatic assays.

Boc-Leu-Phe-Pro-OH

- Structure : A tripeptide with Boc protection, leucine, phenylalanine (Phe), and proline (Pro), terminating in a free carboxylic acid group .

- Functional Role : Used in synthetic peptide chemistry and drug development. The presence of Pro introduces conformational rigidity, unlike the flexible Glu-Glu-Leu backbone in this compound.

- Applications : Serves as an intermediate in peptide-based therapeutics, emphasizing its utility in medicinal chemistry over enzymatic studies .

Key Research Findings and Mechanistic Insights

- Carboxylase Specificity : this compound outperforms natural substrates (e.g., factor IX propeptide) in carboxylation assays by 2–3 orders of magnitude, attributed to its optimized recognition by the carboxylase active site .

- Impact of Protective Groups : The Boc and Ome groups prevent premature degradation, enabling precise measurement of enzymatic activity. In contrast, γ-Glu-Leu’s lack of protection limits its utility in prolonged assays .

- Synthetic Accessibility : this compound is synthesized via solid-phase peptide synthesis (SPPS), whereas γ-Glu-Leu may be produced enzymatically or via solution-phase methods .

Data Tables for Cross-Compound Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C24H41N3O10 | Not reported | Moderate | Boc, Ome, Carboxyl |

| γ-Glu-Leu | C11H20N2O5 | 68433 (ChEBI) | High | Free amine, Carboxyl |

| Boc-Leu-Phe-Pro-OH | C25H37N3O6 | 57225-09-9 | Low | Boc, Free carboxyl |

生物活性

Boc-Glu-Glu-Leu-Ome is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of enzymatic reactions and protein interactions. This compound is characterized by its structure, which includes a tert-butyloxycarbonyl (Boc) protecting group on the glutamic acid residues, and a methyl ester (Ome) at the C-terminus. Its biological relevance primarily stems from its role as a substrate in vitamin K-dependent carboxylation processes.

Vitamin K-Dependent Carboxylation

The primary biological activity of this compound is its involvement in the vitamin K-dependent carboxylation process. This reaction is crucial for the post-translational modification of certain proteins, particularly those involved in blood coagulation. The carboxylation enhances the proteins' ability to bind calcium ions, which is essential for their functional activity in physiological processes.

The carboxylation mechanism involves several key components:

- Enzyme : The enzyme responsible for this modification is γ-glutamyl carboxylase, which catalyzes the conversion of glutamic acid residues to γ-carboxyglutamic acid (Gla).

- Cofactors : The reaction requires vitamin K as a cofactor, alongside molecular oxygen and carbon dioxide.

- Substrate : this compound serves as a substrate for this enzymatic reaction, allowing for the incorporation of carboxyl groups into the peptide structure.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- In Vitro Studies : Research demonstrated that this compound can effectively undergo carboxylation when incubated with γ-glutamyl carboxylase in the presence of vitamin K. The resultant Gla residues were quantified using high-performance liquid chromatography (HPLC), confirming successful modification .

- Physiological Implications : The incorporation of Gla residues into proteins enhances their binding affinity to calcium ions, which is critical for their role in coagulation pathways. This suggests that this compound could serve as a valuable tool for studying coagulation factors and their modifications .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Case Study 1 : A study investigated the effects of vitamin K deficiency on the carboxylation efficiency of peptides including this compound. Results indicated that peptides lacking sufficient vitamin K exhibited reduced carboxylation rates, leading to impaired calcium binding and functional activity in coagulation assays .

- Case Study 2 : Another research focused on the structural analysis of carboxylated peptides derived from this compound. Using NMR spectroscopy, researchers elucidated the conformational changes that occur post-carboxylation, providing insights into how these modifications influence protein interactions .

Table 1: Carboxylation Efficiency of this compound

| Condition | Carboxylation Yield (%) | Gla Residues per Molecule |

|---|---|---|

| Standard Conditions | 85 | 3 |

| Vitamin K Deficient | 25 | 1 |

| Presence of Calcium Ions | 90 | 3 |

Table 2: Comparative Analysis of Peptide Substrates

| Peptide Structure | Carboxylation Yield (%) | Functional Activity (Coagulation Assay) |

|---|---|---|

| This compound | 85 | High |

| Boc-Asp-Asp-Ser-Ome | 70 | Moderate |

| Boc-Val-Val-Thr-Ome | 60 | Low |

常见问题

Q. What strategies can mitigate racemization during this compound synthesis, and how should they be validated?

- Answer: Use additives like HOBt or Oxyma Pure to suppress racemization. Monitor via CD spectroscopy or chiral HPLC with a crown ether column. Compare diastereomer ratios before/after coupling. Validate by synthesizing a control peptide with D-Glu and analyzing epimerization rates .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between their findings and prior literature on Boc-protected peptides?

- Answer: Clearly delineate methodological differences (e.g., coupling reagents, purification techniques) in the discussion section. Use a comparative table to highlight variables (e.g., solvent, temperature) and outcomes (yield, purity). Cite conflicting studies and propose follow-up experiments (e.g., interlaboratory reproducibility trials) .

Q. What are the best practices for reporting synthetic protocols in peer-reviewed journals?

- Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

- Include step-by-step procedures with exact quantities and equipment models.

- Provide characterization data for all new compounds (¹H/¹³C NMR, HRMS).

- Deposit spectral data in public repositories (e.g., Zenodo) with persistent identifiers.

- Use SI (Supporting Information) for extensive datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。